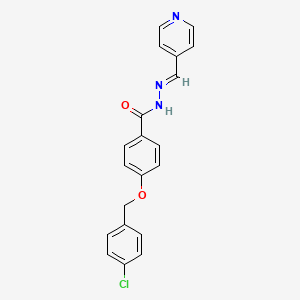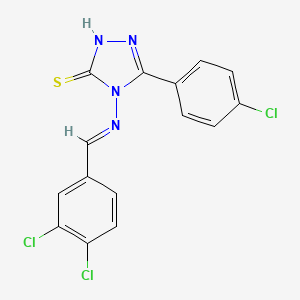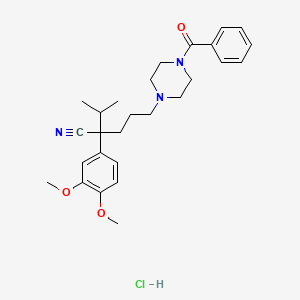
5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring, a dimethoxyphenyl group, and an isopropylpentanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the piperazine derivative with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent.
Introduction of the Isopropylpentanenitrile Moiety: This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide and a cyanide source.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used as a probe to study biochemical pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in the development of diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-(4-BZ-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methyl-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
- 5-(4-Ethyl-1-Piperazinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile
Uniqueness
- Structural Features : The presence of the benzyl group on the piperazine ring and the specific substitution pattern on the phenyl ring make it unique.
- Reactivity : Its reactivity profile may differ due to the electronic and steric effects of the substituents.
- Applications : Unique applications in various fields due to its distinct chemical properties.
Properties
CAS No. |
145638-64-8 |
|---|---|
Molecular Formula |
C27H36ClN3O3 |
Molecular Weight |
486.0 g/mol |
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H35N3O3.ClH/c1-21(2)27(20-28,23-11-12-24(32-3)25(19-23)33-4)13-8-14-29-15-17-30(18-16-29)26(31)22-9-6-5-7-10-22;/h5-7,9-12,19,21H,8,13-18H2,1-4H3;1H |
InChI Key |
QIRDLKQSXIOTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCN1CCN(CC1)C(=O)C2=CC=CC=C2)(C#N)C3=CC(=C(C=C3)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



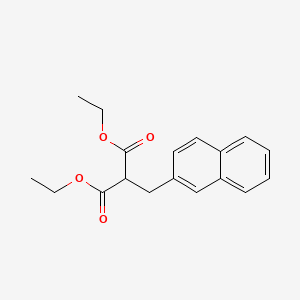
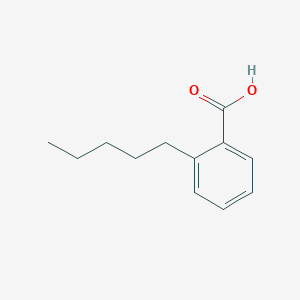
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![Ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081672.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)



